molecular formula C16H18N2O4S2 B5703609 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine

1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine

Cat. No. B5703609
M. Wt: 366.5 g/mol
InChI Key: PZPDWHYANSXSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that is often used to modify proteins and study their function. In

Mechanism of Action

1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine is a sulfhydryl-reactive compound that modifies cysteine residues in proteins. It forms a covalent bond with the thiol group of cysteine, which can alter the structure and function of the protein. 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine can also affect the redox state of cysteine residues, which can have downstream effects on protein function.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It can alter the activity of ion channels, enzymes, and transporters by modifying cysteine residues. 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine can also affect protein-protein interactions and protein folding. In addition, 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine has several advantages for lab experiments. It is a highly specific reagent that can selectively modify cysteine residues in proteins. 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine is also relatively easy to use and can be applied to a wide range of proteins. However, there are also some limitations to the use of 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine. It can be difficult to control the extent of modification, and the effects of 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine on protein function can be unpredictable.

Future Directions

There are several future directions for the use of 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine in scientific research. One area of interest is the study of protein dynamics and conformational changes. 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine can be used to probe the conformational changes that occur during protein function. Another area of interest is the development of new sulfhydryl-reactive compounds that can be used to study protein function. These compounds may have improved specificity and selectivity compared to 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine. Finally, there is interest in the development of new methods for the controlled modification of cysteine residues in proteins. These methods may allow for more precise control over the extent and location of modification.

Synthesis Methods

1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is then reacted with piperazine to form 1-(2-methoxybenzoyl)piperazine. The final step involves the reaction of 1-(2-methoxybenzoyl)piperazine with thienylsulfonyl chloride to form 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine.

Scientific Research Applications

1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine has been used extensively in scientific research to study the function of proteins. It is often used to modify cysteine residues in proteins and study their role in protein-protein interactions, enzyme catalysis, and ion channel function. 1-(2-methoxybenzoyl)-4-(2-thienylsulfonyl)piperazine is also used in the study of protein folding and stability.

properties

IUPAC Name

(2-methoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-22-14-6-3-2-5-13(14)16(19)17-8-10-18(11-9-17)24(20,21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPDWHYANSXSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

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